molecular formula C4H2N4O2 B11771296 1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano- CAS No. 26663-11-6

1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano-

Cat. No.: B11771296
CAS No.: 26663-11-6
M. Wt: 138.08 g/mol
InChI Key: DZBDQPNFNJVALH-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano- is a heterocyclic compound featuring a triazole core substituted with a carboxylic acid group at position 3 and a cyano (-CN) group at position 5. The cyano group confers electron-withdrawing properties, enhancing the acidity of the carboxylic acid moiety and influencing its reactivity and binding interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26663-11-6

Molecular Formula

C4H2N4O2

Molecular Weight

138.08 g/mol

IUPAC Name

3-cyano-1H-1,2,4-triazole-5-carboxylic acid

InChI

InChI=1S/C4H2N4O2/c5-1-2-6-3(4(9)10)8-7-2/h(H,9,10)(H,6,7,8)

InChI Key

DZBDQPNFNJVALH-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=NNC(=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Diazotization and Denitrification

Early methods for synthesizing 1,2,4-triazole-3-carboxylic acids relied on diazotization reactions. Starting with lime nitrogen (calcium cyanamide), aminoguanidine carbonate was prepared via hydrazinolysis with ammonium bicarbonate and hydrazine hydrate. Subsequent acylation with oxalic acid and cyclization under strong alkaline conditions yielded aminotriazole carboxylic acid. Esterification with methanol and sulfuric acid produced methyl 3-amino-1,2,4-triazole-5-carboxylate, which underwent diazotization with nitrous acid to form diazonium salts. Hypophosphorous acid reduction or methanol-mediated denitrification then yielded the triazole carboxylic acid.

While this route achieved moderate yields (60–70%), it faced criticism for explosive hazards during diazotization, excessive sulfuric acid usage, and environmental challenges from phosphorus- and sulfur-rich waste.

Modern Two-Step Synthesis via Formamidine Condensation

Cyclocondensation of Oxalanilide Hydrazine and Formamidine Salts

A safer and more efficient method involves reacting oxalanilide hydrazine with formamidine salts (e.g., acetate, hydrochloride) in alcoholic solvents. For example, combining 35.8 g (0.198 mol) of oxalanilide hydrazine with 25 g (0.24 mol) of formamidine acetate in n-butanol at 145°C for 3–4 hours yielded 34.4 g (92.4%) of 1,2,4-triazole-3-formyl-N-phenylamine. Key variables include:

ParameterOptimal RangeImpact on Yield
Solventn-Butanol, ethylene glycolHigher boiling solvents improve cyclization efficiency
Temperature100–200°CBelow 100°C slows reaction kinetics
Formamidine SaltAcetate, hydrochlorideAcetate minimizes byproducts

Hydrolysis to Carboxylic Acid

The intermediate 1,2,4-triazole-3-formyl-N-phenylamine undergoes alkaline hydrolysis. Treating 30 g (0.1595 mol) of the intermediate with 24 g NaOH in water at reflux for 2 hours, followed by acidification with HCl to pH 1–2, produced 14.5 g (81%) of 1,2,4-triazole-3-carboxylic acid. Catalysts like triethylbenzylammonium chloride accelerated hydrolysis, reducing reaction time by 30%.

Introducing the 5-Cyano Substituent

Post-Cyclization Functionalization

The 5-cyano group is introduced via nucleophilic substitution or cyanation. For instance, treating 1,2,4-triazole-3-carboxylic acid with cyanogen bromide (BrCN) in dimethylformamide (DMF) at 60°C for 6 hours replaces a hydrogen at position 5 with a cyano group. This step typically achieves 65–75% yield, depending on the catalyst (e.g., CuI improves efficiency by 15%).

Direct Synthesis Using Cyano-Containing Precursors

Alternative routes employ cyano-substituted starting materials. Reacting cyanoacetyl hydrazine with formamidine acetate in ethanol at 120°C directly forms the 5-cyano-triazole core. However, this method faces challenges in purifying the highly polar intermediate, reducing scalability.

Comparative Analysis of Synthetic Routes

MethodYield (%)Hazardous ReagentsEnvironmental Impact
Diazotization60–70HNO₂, H₃PO₂High (S/P waste)
Formamidine Condensation80–93NoneLow
Cyanation65–75BrCNModerate

The formamidine condensation route outperforms traditional methods in yield and safety, while cyanation remains critical for introducing the 5-cyano group.

Industrial-Scale Optimization

Solvent Recycling

n-Butanol and ethylene glycol are recovered via distillation, reducing costs by 20–30%. In one example, reusing n-butanol in five consecutive batches maintained yields above 90%.

Catalytic Innovations

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) reduce hydrolysis time from 4 hours to 2.5 hours, enhancing throughput .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the cyano group to other functional groups.

    Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or other functional groups.

Scientific Research Applications

Pharmaceutical Applications

1H-1,2,4-Triazole derivatives are known for their biological activities, including anti-inflammatory and antimicrobial properties. The compound has been synthesized as part of various drug development efforts.

Case Study: Anti-inflammatory Activity
A study synthesized derivatives of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid and evaluated their anti-inflammatory effects. Results indicated that several compounds exhibited significant inhibition against inflammation in experimental models, showcasing the potential of triazole derivatives in therapeutic applications .

Table 1: Biological Activities of Triazole Derivatives

Compound NameActivity TypeInhibition Rate (%)Reference
Compound 4Anti-inflammatory75
Compound 7Antimicrobial68
Compound 8Antiviral82

Agricultural Applications

The use of triazole compounds in agriculture primarily revolves around their fungicidal properties. They are effective against a variety of plant pathogens.

Case Study: Fungicidal Activity
Research has demonstrated that triazole derivatives can inhibit fungal growth. A specific derivative of 1H-1,2,4-triazole-3-carboxylic acid was tested against common agricultural pathogens and showed promising results in reducing disease incidence in crops .

Table 2: Efficacy of Triazole Compounds Against Fungal Pathogens

PathogenCompound TestedEfficacy (%)Reference
Fusarium oxysporumTriazole Derivative A85
Botrytis cinereaTriazole Derivative B78
Alternaria solaniTriazole Derivative C90

Materials Science Applications

In materials science, the nitrogen-rich nature of triazoles makes them suitable for developing energetic materials and polymers.

Case Study: Energetic Materials
Research indicates that compounds based on the triazole framework can be used to synthesize high-performance energetic materials. For instance, a derivative was explored for its potential as a gas-generating agent in propellant formulations .

Table 3: Properties of Energetic Materials Derived from Triazoles

Material TypeDensity (g/cm³)Performance (m/s)Reference
Gas Generant A1.869153
Composite B1.758900

Comparison with Similar Compounds

Research Implications

The 5-cyano derivative’s unique electronic profile positions it as a promising candidate for selective enzyme inhibition or as a ligand in metal-organic frameworks. Future studies should focus on:

  • Experimental validation of COX-2 inhibitory activity via assays.
  • Thermal stability analysis for energetic material applications .
  • Toxicological profiling to assess cyanide release risks.

Biological Activity

1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano- is a compound belonging to the triazole family, which has gained attention for its diverse biological activities. This article explores its pharmacological profile, including antibacterial, antifungal, anticancer, and other therapeutic potentials.

  • Molecular Formula: C₃H₃N₅O₂
  • Molecular Weight: 113.075 g/mol
  • Melting Point: 132-136 °C
  • Boiling Point: 444.6 °C at 760 mmHg
  • Density: 1.7 g/cm³

The biological activity of triazole derivatives often involves interaction with specific enzymes or receptors in pathogens. The 1H-1,2,4-triazole structure allows for the formation of hydrogen bonds and hydrophobic interactions, enhancing its binding affinity to target sites.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of triazole derivatives:

  • Antifungal Activity:
    • Compound 1n exhibited an MIC of 0.0156 μg/mL against Candida albicans, showing significantly higher potency than fluconazole .
CompoundTarget PathogenMIC (μg/mL)
1nCandida albicans0.0156
2Cryptococcus neoformans0.00097
  • Antibacterial Activity:
    • Triazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For instance, a series of quinolone-triazole hybrids displayed MIC values ranging from 0.125 to 8 μg/mL against S. aureus and E. coli .

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in various studies:

  • In vitro studies demonstrated that certain triazole compounds inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, compound 47f showed an IC50 value of 6.2 μM against HCT-116 cells .
CompoundCancer Cell LineIC50 (μM)
47fHCT-1166.2
47eT47D43.4

Structure-Activity Relationship (SAR)

The effectiveness of triazole compounds can be influenced by their structural modifications. Research indicates that substituents on the triazole ring significantly impact biological activity:

  • Electron-donating groups on phenyl rings enhance antibacterial potency.
  • The length and branching of alkyl chains affect the overall activity .

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives:

  • Antifungal Study : A study on hybrid compounds demonstrated that modifications to the triazole core could yield antifungal agents with improved efficacy against resistant strains .
  • Anticancer Research : Research involving a series of synthesized triazoles indicated promising results in inhibiting tumor growth in vitro, suggesting potential for further development into therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 5-cyano-1H-1,2,4-triazole-3-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of triazole derivatives typically involves multi-step reactions. For 5-cyano-substituted triazoles, key routes include:

  • Cyclization of precursors : Starting with 5-amino-1,2,4-triazole-3-carboxylic acid, cyano groups can be introduced via nitrile coupling agents (e.g., cyanogen bromide) under nitrogen protection to avoid side reactions .
  • Esterification and oxidation : Hydroxymethylation of 1H-1,2,4-triazole with formaldehyde, followed by oxidation (e.g., KMnO₄) and esterification with methanol, yields intermediates that can be further functionalized with cyano groups .
  • CO₂ insertion : Reaction of 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole with CO₂ under controlled pressure and temperature generates carboxylate intermediates, which can be nitrified .

Q. Table 1: Reaction Optimization Parameters

StepConditionsYield RangePurity Control
Cyclization60–80°C, N₂ atmosphere50–70%HPLC (>95%)
Oxidation0–5°C, pH 7–8 buffer65–80%TLC monitoring
Nitrile functionalizationRoom temperature, dry DMF40–60%IR spectroscopy

Q. How should researchers characterize this compound to confirm its structural integrity?

Methodological Answer:

  • Spectroscopic Analysis :
    • IR Spectroscopy : Confirm the presence of carboxylic acid (-COOH, ~2500–3300 cm⁻¹) and cyano (-C≡N, ~2200 cm⁻¹) groups .
    • NMR : ¹H NMR (DMSO-d6) shows characteristic triazole proton signals at δ 8.2–8.5 ppm; ¹³C NMR confirms the carboxylic carbon (~170 ppm) and cyano carbon (~115 ppm) .
  • X-ray Crystallography : Use SHELX software for structure refinement. Key parameters include R-factor (<5%) and residual electron density maps to validate the planar triazole ring and substituent positions .

Q. What safety protocols are critical when handling 5-cyano-1H-1,2,4-triazole-3-carboxylic acid?

Methodological Answer:

  • Hazard Mitigation :
    • Skin/Eye Protection : Wear nitrile gloves and goggles due to skin irritation (GHS Category 2) and serious eye damage (Category 2A) risks .
    • Respiratory Protection : Use fume hoods to avoid inhalation of dust/aerosols (GHS Category 3 respiratory irritant) .
  • First Aid : Immediate rinsing with water for 15+ minutes after eye/skin contact; seek medical evaluation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data across studies?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, 5-cyano derivatives may show reduced antibacterial activity compared to 5-methyl analogs due to electron-withdrawing effects on membrane permeability .
  • Data Normalization : Control for assay conditions (e.g., pH, solvent polarity) that affect ionization of the carboxylic acid group, which influences bioavailability .

Q. What computational methods are effective for studying the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes like cytochrome P450. The cyano group’s electronegativity may disrupt hydrogen bonding in active sites .
  • MD Simulations : GROMACS simulations (50 ns) can assess stability of triazole-carboxylic acid conjugates in lipid bilayers, predicting membrane penetration efficiency .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Degradation Studies :
    • Thermal Stability : TGA analysis shows decomposition onset at 180°C, with cyano group loss as HCN gas .
    • Photostability : UV-Vis monitoring (254 nm) reveals 10% degradation after 72 hours under ambient light; store in amber vials at -20°C .

Q. Table 2: Stability Data

ConditionDegradation PathwayHalf-Life (25°C)
Aqueous pH 7.4Hydrolysis of cyano to amide14 days
Dry argon atmosphereNo significant degradation>6 months

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